molecular formula C22H26N2O5S B2427963 N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 1795434-99-9

N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

Cat. No. B2427963
CAS RN: 1795434-99-9
M. Wt: 430.52
InChI Key: JXEZOBFKKXFTNW-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aimed at evaluating their antimicrobial efficacy. Compounds synthesized through complex chemical reactions have been tested against a variety of bacterial and fungal strains, showing promising antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents, potentially addressing the issue of antibiotic resistance (Sarvaiya, Gulati, & Patel, 2019).

Heterocyclization in Chemical Synthesis

The interaction of certain precursors with bifunctional nucleophiles has been explored, leading to the formation of new heterocyclic systems. This research is crucial in the synthesis of complex molecular structures, which have applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Donchak et al., 1984).

Biocatalysis in Drug Metabolism

The application of microbial-based systems for the production of drug metabolites has been demonstrated, offering an innovative approach to studying drug metabolism. This method allows for the production of sufficient quantities of metabolites for structural characterization, providing insights into the metabolic pathways of drugs and potentially aiding in the development of safer pharmaceuticals (Zmijewski et al., 2006).

Antibacterial Evaluation of Novel Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been undertaken with the aim of identifying potential antibacterial agents. Through chemical synthesis and evaluation, several compounds have exhibited significant antibacterial activities, highlighting the importance of sulfonamide-based heterocycles in the search for new antibiotics (Azab, Youssef, & El-Bordany, 2013).

Anticonvulsant Activity of Azoles

The exploration of azoles incorporating a sulfonamide moiety for their potential anticonvulsant effects has shown promising results. Specific compounds synthesized in this research demonstrated protection against convulsions in models, suggesting the potential for these compounds in the treatment of epilepsy or related neurological conditions (Farag et al., 2012).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-15-2-4-16(5-3-15)20(29-11-10-25)14-23-30(27,28)19-12-17-6-7-21(26)24-9-8-18(13-19)22(17)24/h2-5,12-13,20,23,25H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEZOBFKKXFTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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